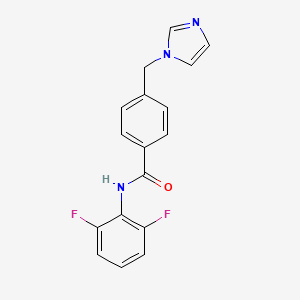

![molecular formula C16H24N2O3S B5507857 N-(4-甲基苯基)-N-[4-氧代-4-(1-吡咯烷基)丁基]甲磺酰胺](/img/structure/B5507857.png)

N-(4-甲基苯基)-N-[4-氧代-4-(1-吡咯烷基)丁基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including N-(4-Methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide, often involves novel synthetic routes that enhance the compound's biological activity or chemical reactivity. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized for their potential as HMG-CoA reductase inhibitors, showcasing innovative synthetic approaches to methanesulfonamide derivatives with significant biological activities (Watanabe et al., 1997).

Molecular Structure Analysis

Molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, have been reported to provide insights into their conformational and molecular interactions. These studies highlight the diverse conformations and hydrogen bonding that can occur, which are critical for understanding the molecular structure of N-(4-Methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide derivatives (Jacobs et al., 2013).

Chemical Reactions and Properties

Reactions involving methanesulfonamide derivatives can lead to various products depending on the conditions. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yields chiral pyrrolidin-3-ones, demonstrating the versatility of methanesulfonamide compounds in synthesis and the unexpected products that can result from their chemical reactions (Králová et al., 2019).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are influenced by the compound's molecular structure and interactions. Spectroscopic studies, including FT-IR and NMR, provide valuable information on the structural and electronic characteristics of these compounds, aiding in the understanding of their physical properties (Binkowska et al., 2001).

Chemical Properties Analysis

The chemical properties of N-(4-Methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide, such as reactivity, stability, and functional group transformations, are crucial for its practical applications. Research on related methanesulfonamide derivatives reveals insights into their reactivity patterns, such as the one-step synthesis of 2-substituted 1-methylsulfonylindoles from N-(2-Halophenyl)methanesulfonamides, highlighting the potential chemical versatility and reactivity of these compounds (Sakamoto et al., 1988).

科学研究应用

合成和结构分析

合成和从头算结构测定

已经合成了尼美舒利(一种与所讨论分子在结构上相似的分子)的衍生物,并根据粉末 X 射线衍射数据确定了它们的晶体结构。通过赫希菲尔德表面和指纹图对分子间相互作用的分析提供了对这些化合物分子组装的见解,有助于理解它们的物理和化学性质 (Dey 等人,2016 年)。

化学反应和机理

中继质子制动机制

一项研究证明了 N-吡啶基-2-异丙基苯胺衍生物中吡啶氮原子的选择性质子化,导致 N-吡啶基和 N-(i-Pr)苯基键周围的旋转速率显着降低。这一发现揭示了一种中继制动机制,展示了化学反应中分子力之间的复杂相互作用 (Furukawa 等人,2020 年)。

在材料科学中的应用

聚合物改性

对烷基硫苯基氯化物添加到顺式-1,4-聚丁二烯中的研究显示出高区域选择性,导致形成饱和单元。尽管产物不稳定,但这一过程指出了聚合物改性和稳定的新方法,突出了磺酰胺衍生物在材料科学中的潜力 (Buchan & Cameron,1978 年)。

药物研究

HMG-CoA 还原酶抑制剂的合成

合成了一系列新的甲磺酰胺嘧啶和 N-甲磺酰基吡咯取代化合物,并评估了它们抑制 HMG-CoA 还原酶(胆固醇生物合成中至关重要的酶)的能力。这项研究强调了磺酰胺衍生物在开发新的降胆固醇药物中的潜力 (Watanabe 等人,1997 年)。

属性

IUPAC Name |

N-(4-methylphenyl)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-14-7-9-15(10-8-14)18(22(2,20)21)13-5-6-16(19)17-11-3-4-12-17/h7-10H,3-6,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVLKTWPKBSQPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CCCC(=O)N2CCCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)